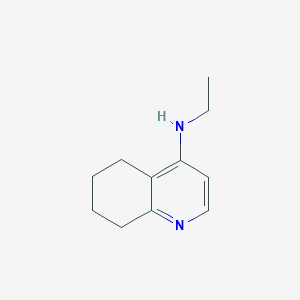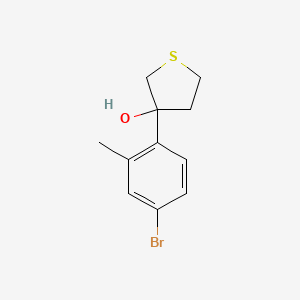
N-Ethyl-5,6,7,8-tetrahydroquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-5,6,7,8-tetrahydroquinolin-4-amine is a heterocyclic organic compound with the molecular formula C11H16N2. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-5,6,7,8-tetrahydroquinolin-4-amine typically involves the reaction of 5,6,7,8-tetrahydroquinoline with ethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-5,6,7,8-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinolines, fully saturated amines, and other functionalized derivatives .
Scientific Research Applications
N-Ethyl-5,6,7,8-tetrahydroquinolin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Ethyl-5,6,7,8-tetrahydroquinolin-4-amine involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to metal ions and forming complexes that exhibit catalytic activity. Additionally, its biological activity is attributed to its ability to interact with specific enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-5,6,7,8-tetrahydroquinolin-4-amine
- N-Propyl-5,6,7,8-tetrahydroquinolin-4-amine
- N-Isopropyl-5,6,7,8-tetrahydroquinolin-4-amine
Uniqueness
N-Ethyl-5,6,7,8-tetrahydroquinolin-4-amine is unique due to its specific ethyl substitution, which imparts distinct chemical and biological properties. This substitution can influence its reactivity, binding affinity, and overall activity in various applications .
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
N-ethyl-5,6,7,8-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C11H16N2/c1-2-12-11-7-8-13-10-6-4-3-5-9(10)11/h7-8H,2-6H2,1H3,(H,12,13) |
InChI Key |
LPPVLDJBFMLZAM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C2CCCCC2=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B15262674.png)

![2-(4-Fluorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B15262688.png)
![(2S)-2-[(2S)-2-Amino-4-methylpentanamido]-3-hydroxypropanoic acid hydrochloride](/img/structure/B15262696.png)
![2-chloro-N-[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]acetamide](/img/structure/B15262703.png)


![4-Methyl-2-{3-[(methylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B15262714.png)

![N-{1-oxa-7-azaspiro[4.4]nonan-3-yl}acetamide](/img/structure/B15262727.png)
![1-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]ethan-1-ol](/img/structure/B15262729.png)


![Sodium 2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B15262745.png)
